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Compound of Interest

Compound Name: SR19881

Cat. No.: B15544550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and in vivo

administration of SR19881, a synthetic agonist of the nuclear receptors REV-ERBα and REV-

ERBβ. The information is intended to guide researchers in designing and executing preclinical

animal studies.

Solubility Data
SR19881 is a small molecule with low aqueous solubility, characteristic of many synthetic

nuclear receptor ligands. Achieving a stable and homogenous formulation is critical for reliable

in vivo studies. While exact quantitative solubility limits (mg/mL) are not widely published,

qualitative solubility and a recommended solvent system are provided below.
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Solvent/System
Qualitative
Solubility

Suitability for In
Vivo Use

Notes

Water / Saline Poor / Insoluble
Not suitable as a

primary solvent

Will not form a true

solution at

concentrations

required for in vivo

dosing.

DMSO Soluble

Suitable as a primary

solvent for stock

solutions. Requires

dilution into a co-

solvent vehicle for

animal administration

to avoid toxicity.[1]

Dimethyl sulfoxide

(DMSO) is a powerful

aprotic solvent

capable of dissolving

many nonpolar

compounds.[2]

Ethanol Moderately Soluble

Can be used as a co-

solvent in a final

vehicle, but amounts

should be limited due

to potential toxicity.

Often used in

combination with other

solvents like PEG or

DMSO.

Co-solvent Vehicle
Soluble (when

prepared correctly)
Recommended

A multi-component

vehicle is necessary

to maintain SR19881

in solution upon

administration. A

common strategy

involves dissolving the

compound in DMSO

first, then diluting it in

a mixture containing a

surfactant (e.g.,

Kolliphor®, Tween®

80) and an aqueous

component.
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Vehicle for In Vivo Animal Studies
The selection of an appropriate vehicle is crucial for ensuring drug delivery and minimizing non-

specific effects. Based on formulations used for similar REV-ERB agonists, the following co-

solvent system is recommended for the intraperitoneal (i.p.) administration of SR19881 in mice.

Component Percentage (v/v) Purpose

DMSO 10%
Primary solvent to dissolve

SR19881.

Kolliphor® EL (or Cremophor®

EL)
15%

A non-ionic surfactant that acts

as an emulsifier to prevent

precipitation of the

hydrophobic compound in the

aqueous phase.

Sterile Water or Saline 75%
Biocompatible aqueous base

for final dilution.

This formulation is based on a successful vehicle used for the related REV-ERB agonist,

SR9009, and represents a standard approach for administering poorly soluble compounds in

preclinical research.

Experimental Protocols
3.1. Preparation of Dosing Solution (Example: 10 mg/mL for a 100 mg/kg dose)

This protocol details the preparation of a 10 mg/mL dosing solution suitable for administering a

100 mg/kg dose to a mouse at a volume of 10 mL/kg.

Materials:

SR19881 powder

Dimethyl sulfoxide (DMSO), sterile-filtered

Kolliphor® EL (or Cremophor® EL)
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Sterile Water for Injection (WFI) or 0.9% Saline

Sterile conical tubes and syringes

Procedure:

Calculate Required Mass: To prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of SR19881
powder and place it into a sterile conical tube.

Primary Solubilization: Add 100 µL (10% of the final volume) of DMSO to the SR19881
powder. Vortex vigorously and/or sonicate briefly in a water bath until the solid is completely

dissolved and the solution is clear.

Add Surfactant: Add 150 µL (15% of the final volume) of Kolliphor® EL to the DMSO-drug

solution. Vortex thoroughly to ensure complete mixing. The solution may become viscous.

Final Dilution: Slowly add 750 µL (75% of the final volume) of sterile water or saline to the

mixture while vortexing. Add the aqueous component dropwise to prevent the compound

from precipitating out of solution.

Final Inspection: The final formulation should be a clear, homogenous solution or a stable

microemulsion. Visually inspect for any precipitation before administration.

Administration: Dose animals immediately after preparation. Administer via intraperitoneal

(i.p.) injection at a volume of 10 mL/kg of body weight. For example, a 25 g mouse would

receive a 250 µL injection.

3.2. In Vivo Study Workflow

The following outlines a typical workflow for an acute in vivo study in mice to assess the

pharmacodynamic effects of SR19881 on target gene expression.

Animal Acclimatization: House mice under a strict 12:12 hour light:dark cycle for at least one

week before the experiment.

Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control,

SR19881).
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Dosing: Prepare the SR19881 dosing solution and vehicle control as described above.

Administer a single intraperitoneal injection at the desired dose (e.g., 100 mg/kg) at a

specific circadian time (Zeitgeber Time, ZT). For example, dosing at ZT0 (when lights turn

on) or ZT6 (middle of the light phase).

Tissue Collection: At a predetermined time point post-injection (e.g., 6 hours), euthanize the

mice.

Sample Processing: Promptly collect tissues of interest (e.g., liver, skeletal muscle,

hypothalamus). Snap-freeze tissues in liquid nitrogen and store them at -80°C.

Analysis: Extract RNA from tissues to analyze the expression of REV-ERB target genes

(e.g., Bmal1, Per2) via quantitative PCR (qPCR) to confirm target engagement.

Visualizations
4.1. SR19881 Signaling Pathway
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Click to download full resolution via product page

Caption: SR19881 acts as an agonist to activate REV-ERB, enhancing its repression of the

core clock gene Bmal1.

4.2. Dosing Solution Preparation Workflow
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Caption: Step-by-step workflow for preparing SR19881 dosing solution for in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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